molecular formula C16H16ClNO2S B2459254 (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1799269-39-8

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2459254
CAS No.: 1799269-39-8
M. Wt: 321.82
InChI Key: UYXDITVCPIWPFN-CMDGGOBGSA-N
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Description

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and a thiophenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde, 2-methoxyethylamine, and thiophene-2-carboxylic acid.

    Formation of Intermediate: The 2-chlorobenzaldehyde reacts with 2-methoxyethylamine to form an imine intermediate.

    Acrylamide Formation: The imine intermediate undergoes a reaction with thiophene-2-carboxylic acid in the presence of a suitable catalyst to form the final acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions such as controlled temperature, pressure, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)propionamide
  • (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)butyramide

Uniqueness

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-15(13-6-2-3-7-14(13)17)11-18-16(19)9-8-12-5-4-10-21-12/h2-10,15H,11H2,1H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXDITVCPIWPFN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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